Hexachloroparaxylene

Description

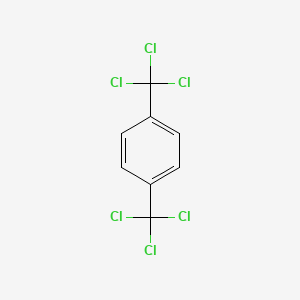

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1,4-bis(trichloromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl6/c9-7(10,11)5-1-2-6(4-3-5)8(12,13)14/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTEKOJQFKOIXMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(Cl)(Cl)Cl)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7026366 | |

| Record name | 1,4-Bis(trichloromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7026366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Slightly yellow fine crystals; [MSDSonline] | |

| Record name | 1,4-Bis(trichloromethyl)benzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7535 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00102 [mmHg] | |

| Record name | 1,4-Bis(trichloromethyl)benzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7535 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

CRYSTALS FROM HEXANE OR ETHER | |

CAS No. |

68-36-0 | |

| Record name | 1,4-Bis(trichloromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68-36-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Bis(trichloromethyl)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000068360 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bitriben | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41883 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,4-bis(trichloromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Bis(trichloromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7026366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-bis(trichloromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.624 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXACHLOROPARAXYLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42CH2735EU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,4-BIS(TRICHLOROMETHYL)BENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5202 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

108-110 °C | |

| Record name | 1,4-BIS(TRICHLOROMETHYL)BENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5202 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Mechanism of Hexachloroparaxylene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of α,α,α,α',α',α'-hexachloro-p-xylene, commonly referred to as hexachloroparaxylene. The document details the prevalent synthetic methodologies, with a focus on the free-radical photochlorination of p-xylene (B151628). It includes a thorough examination of the reaction mechanism, detailed experimental protocols, and a summary of reaction conditions and yields. This guide is intended to serve as a valuable resource for professionals engaged in chemical research and development.

Introduction

This compound is a halogenated aromatic compound of interest in various fields of chemical synthesis, potentially as an intermediate or building block. Its synthesis primarily involves the exhaustive chlorination of the methyl groups of p-xylene. The selectivity of this reaction, favoring side-chain substitution over aromatic ring chlorination, is a critical aspect of its synthesis. This is typically achieved through free-radical pathways, initiated by ultraviolet (UV) light or chemical radical initiators, in the absence of Lewis acid catalysts that would promote ring substitution.

Synthesis of this compound

The most common and effective method for the synthesis of this compound is the photochlorination of p-xylene. This process involves the reaction of p-xylene with chlorine gas under the influence of actinic light.

Reaction Parameters and Quantitative Data

The successful synthesis of this compound hinges on the careful control of several key reaction parameters. The following table summarizes quantitative data from a representative experimental protocol.

| Parameter | Value/Condition | Source |

| Starting Material | p-Xylene | General knowledge |

| Reagent | Chlorine Gas (Cl₂) | General knowledge |

| Solvent | Benzotrifluoride (B45747) (BTF) | US Patent 6,117,278 |

| Initiator | UV light (100 W medium pressure Hanovia lamp) or "VAZO-88" (a free radical initiator) | US Patent 6,117,278 |

| Temperature | 85-90 °C | US Patent 6,117,278 |

| Reactant Ratio | 170 g p-xylene in 500 g BTF | US Patent 6,117,278 |

| Chlorine Flow Rate | Started at 100 mL/min, increased to 1000 mL/min | US Patent 6,117,278 |

| Condenser Temperature | -25 °C | US Patent 6,117,278 |

| Purity of Product | >99% | US Patent 6,117,278 |

Experimental Protocol: Photochlorination of p-Xylene

The following is a detailed experimental protocol for the synthesis of α,α,α,α',α',α'-hexachloroparaxylene based on established methodologies.

Materials:

-

p-Xylene

-

Benzotrifluoride (BTF)

-

Chlorine gas

-

"VAZO-88" (1,1'-Azobis(cyclohexanecarbonitrile)) (optional, as an alternative to UV light)

-

Nitrogen gas (for purging)

Equipment:

-

1 L jacketed glass photochlorination apparatus

-

100 W medium pressure Hanovia UV lamp (air-cooled)

-

Reflux condenser

-

Thermocouple

-

Gas inlet tube

-

Heating/cooling system for the reactor jacket

-

Scrubber for HCl and excess chlorine

Procedure:

-

Reactor Setup: Assemble the 1 L jacketed glass photochlorination apparatus equipped with the UV lamp, reflux condenser, thermocouple, and gas inlet. Ensure all connections are secure and the system is placed in a well-ventilated fume hood.

-

Charging the Reactor: Charge the reactor with 500 g of benzotrifluoride and 170 g of p-xylene.

-

Inerting the System: Purge the system with nitrogen gas to remove any air and moisture.

-

Heating: Heat the reactor contents to 65-70 °C using the jacketed heating system.

-

Initiation of Chlorination:

-

With UV light: Turn on the 100 W medium pressure Hanovia UV lamp.

-

With Chemical Initiator (Alternative): If not using a UV lamp, add 1.3 g of "VAZO-88" to the reaction mixture.

-

-

Chlorine Gas Introduction: Begin the flow of chlorine gas at a rate of 100 mL/min. Gradually increase the flow rate to 1000 mL/min.

-

Reaction Temperature Control: Maintain the reaction temperature between 85-90 °C. The heat from the UV lamp and the exothermic reaction will contribute to the heating. Use the jacketed cooling system as needed to maintain the desired temperature.

-

Condenser Temperature: Maintain the reflux condenser temperature at -25 °C to minimize the loss of volatile components.

-

Monitoring the Reaction: The reaction progress can be monitored by observing the evolution of HCl gas (which should be directed to a scrubber) and by analytical techniques such as gas chromatography (GC) to check for the disappearance of starting material and intermediates.

-

Reaction Completion and Work-up: Once the reaction is complete (as determined by GC analysis showing the absence of partially chlorinated intermediates), turn off the chlorine flow and the UV lamp (or heating if using a chemical initiator).

-

Purging: Purge the reactor with nitrogen gas to remove any residual chlorine and HCl.

-

Product Isolation: The product, α,α,α,α',α',α'-hexachloro-p-xylene, will crystallize upon cooling. The solid product can be isolated by filtration, washed with a cold solvent (e.g., cold BTF or a hydrocarbon solvent), and then dried under vacuum.

Reaction Mechanism

The side-chain chlorination of p-xylene proceeds via a free-radical chain mechanism. This mechanism is characterized by three main stages: initiation, propagation, and termination.

Initiation

The reaction is initiated by the homolytic cleavage of a chlorine molecule (Cl₂) to form two chlorine radicals (Cl•). This step requires energy, which is supplied by UV light or a chemical radical initiator.

Propagation

The propagation phase consists of a series of chain-carrying steps. A chlorine radical abstracts a hydrogen atom from one of the methyl groups of p-xylene to form hydrogen chloride (HCl) and a benzyl-type radical. This benzylic radical is stabilized by resonance with the aromatic ring. The benzylic radical then reacts with another chlorine molecule to form the chlorinated product and a new chlorine radical, which can then continue the chain reaction. This process is repeated until all six benzylic hydrogens are replaced by chlorine atoms.

Termination

The chain reaction is terminated when two radicals combine to form a stable, non-radical product. This can occur in several ways, such as the combination of two chlorine radicals, two organic radicals, or a chlorine radical and an organic radical.

Visualizations

Reaction Mechanism Diagram

The following diagram illustrates the free-radical chain mechanism for the synthesis of this compound.

Caption: Free-radical chain mechanism of this compound synthesis.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of this compound.

An In-depth Technical Guide to the Physical and Chemical Properties of Hexachloroparaxylene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexachloroparaxylene (HCPX), systematically named 1,4-bis(trichloromethyl)benzene, is a halogenated aromatic compound with significant applications as a chemical intermediate. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and purification, and an analysis of its spectroscopic data. Additionally, its chemical reactivity, stability, and known biological effects are discussed to support its application in research and development.

Introduction

This compound is a white crystalline solid at room temperature. Its chemical structure, featuring a para-substituted benzene (B151609) ring with two trichloromethyl groups, imparts unique reactivity, making it a valuable precursor in the synthesis of various materials and compounds, including terephthaloyl chloride, a key monomer for high-performance polymers like Kevlar.[1][2] Understanding the nuanced physical and chemical characteristics of HCPX is paramount for its safe handling and effective utilization in synthetic chemistry and material science.

Physical Properties

This compound is a solid with a melting point in the range of 108-110 °C.[1][3] It is practically insoluble in water but shows good solubility in various nonpolar organic solvents such as hexane (B92381) and benzene.[1][4] The solubility in organic solvents generally increases with temperature.[1]

Table 1: Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₄Cl₆ | [4] |

| Molecular Weight | 312.83 g/mol | [4] |

| Appearance | White crystalline solid | [1][3] |

| Melting Point | 108–110 °C | [1][3] |

| Boiling Point | 213 °C | [1] |

| Density | 1.778 g/cm³ | [1] |

| Solubility in Water | Practically insoluble | [4] |

| Solubility in Organic Solvents | Soluble in nonpolar solvents like hexane and benzene | [4] |

| CAS Number | 68-36-0 | [4] |

Chemical Properties and Reactivity

The chemical behavior of this compound is largely dictated by the two trichloromethyl groups attached to the aromatic ring. These groups are highly susceptible to nucleophilic substitution reactions.[5]

Reactivity with Nucleophiles

The carbon atoms of the trichloromethyl groups are electrophilic and readily react with a variety of nucleophiles. For instance, HCPX reacts with terephthalic acid to yield terephthaloyl chloride.[1][2] It also reacts with sulfur dioxide to produce the same acid chloride.[1][2] The chloromethyl groups can be substituted by other nucleophiles such as amines, alcohols, and thiols, making HCPX a versatile building block in organic synthesis.[5]

Electrophilic Aromatic Substitution

The benzene ring of this compound is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the two trichloromethyl groups. Reactions such as nitration or halogenation on the aromatic ring would require harsh conditions and are generally not favored.[6][7]

Thermal Stability

Experimental Protocols

Synthesis of this compound

Reaction: Photochlorination of p-xylene (B151628).

Procedure: The industrial synthesis of this compound is achieved through the free-radical chlorination of p-xylene.[1][2] A laboratory-scale adaptation of this process can be performed as follows:

-

In a reaction vessel equipped with a reflux condenser, a gas inlet tube, a mechanical stirrer, and a UV lamp, place p-xylene and a suitable solvent such as carbon tetrachloride.

-

Initiate stirring and heat the mixture to reflux.

-

Introduce chlorine gas through the gas inlet tube while irradiating the reaction mixture with the UV lamp. The UV light initiates the radical chain reaction.

-

Monitor the reaction progress by gas chromatography (GC) to follow the disappearance of p-xylene and the formation of progressively chlorinated intermediates and the final hexachlorinated product.

-

Upon completion of the reaction, as indicated by GC analysis, stop the chlorine flow and UV irradiation.

-

Allow the reaction mixture to cool to room temperature. The crude product may precipitate out of the solution.

Workflow for the Synthesis of this compound:

Purification of this compound

Method: Recrystallization.

Procedure: The crude this compound obtained from the synthesis can be purified by recrystallization.

-

Dissolve the crude product in a minimal amount of a suitable hot solvent. Based on its solubility profile, a nonpolar solvent like a 7-10 carbon petroleum hydrocarbon (boiling range 75-150 °C) is effective.[1][8] Hexane is also a suitable option.[3]

-

Once the solid is fully dissolved, allow the solution to cool slowly to room temperature.

-

As the solution cools, pure crystals of this compound will form, leaving impurities in the mother liquor.

-

For maximum yield, the flask can be placed in an ice bath to further decrease the solubility of the product.

-

Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

-

Dry the crystals under vacuum to remove any residual solvent. The purity of the recrystallized product can be assessed by melting point determination and spectroscopic analysis.

Spectroscopic Analysis

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is simple due to the high symmetry of the molecule. It exhibits a single sharp singlet in the aromatic region, corresponding to the four equivalent protons on the benzene ring.

Table 2: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference(s) |

| ~7.7 (in CDCl₃) | Singlet | 4H | Ar-H | [5] |

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of this compound shows three distinct signals, corresponding to the three sets of chemically equivalent carbon atoms in the molecule.

Table 3: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment | Reference(s) |

| ~139 | Ar-C -CCl₃ | [9] |

| ~129 | Ar-C H | [9] |

| ~98 | -C Cl₃ | [9] |

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands for the aromatic ring and the carbon-chlorine bonds. Key expected absorptions include C-H stretching for the aromatic protons, C=C stretching for the aromatic ring, and C-Cl stretching from the trichloromethyl groups.

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration |

| 3100-3000 | Aromatic C-H Stretch |

| 1600-1450 | Aromatic C=C Stretch |

| 800-600 | C-Cl Stretch |

Mass Spectrometry

Electron ionization (EI) mass spectrometry of this compound would result in a molecular ion peak (M⁺) and various fragment ions. The fragmentation pattern is influenced by the stability of the resulting ions.

Table 5: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Fragment | Description | Reference(s) |

| 310, 312, 314, 316, 318, 320, 322 | [C₈H₄Cl₆]⁺ | Molecular ion (isotope pattern for 6 Cl atoms) | [4] |

| 275, 277, 279, 281, 283, 285 | [C₈H₄Cl₅]⁺ | Loss of a chlorine radical | [4] |

| 196, 198, 200, 202 | [C₇H₄Cl₃]⁺ | Loss of a CCl₃ radical | [4] |

| 161, 163, 165 | [C₇H₄Cl₂]⁺ | Loss of a chlorine radical from [C₇H₄Cl₃]⁺ | [4] |

| 117, 119 | [CCl₃]⁺ | Trichloromethyl cation |

Proposed Fragmentation Pathway for this compound:

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. 1,4-Bis(trichloromethyl)benzene - Wikipedia [en.wikipedia.org]

- 3. US3928478A - Chlorination of xylene - Google Patents [patents.google.com]

- 4. Benzene, 1,4-bis(trichloromethyl)- [webbook.nist.gov]

- 5. 1,4-Bis(chloromethyl)benzene|CAS 623-25-6 [benchchem.com]

- 6. Aromatic Reactivity [www2.chemistry.msu.edu]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. DE2025724A1 - Prepn of 1,4-bis(trichloromethyl) benzene - Google Patents [patents.google.com]

- 9. 1H NMR Spectra and Peak Assignment [sites.science.oregonstate.edu]

α,α,α,α',α',α'-Hexachloro-p-xylene CAS number 68-36-0

An In-Depth Technical Guide to α,α,α,α',α',α'-Hexachloro-p-xylene (CAS 68-36-0)

Executive Summary

This document provides a comprehensive technical overview of α,α,α,α',α',α'-Hexachloro-p-xylene (HCPX), CAS number 68-36-0. It is a chlorinated aromatic hydrocarbon characterized as a white to light yellow crystalline solid. HCPX serves primarily as a chemical intermediate in the synthesis of polymers, pharmaceuticals, and agrochemicals.[1][2] Toxicological data indicates it is a corrosive substance that causes severe skin burns and eye damage, with an oral LD50 of 3200 mg/kg in rats.[3][4] This guide consolidates key physicochemical properties, toxicological data, synthesis protocols, and analytical methodologies to serve as a resource for researchers, scientists, and professionals in drug development and chemical manufacturing.

Introduction

α,α,α,α',α',α'-Hexachloro-p-xylene (HCPX) is a fully chlorinated derivative of p-xylene (B151628) at the methyl groups. Also known by its synonym, 1,4-Bis(trichloromethyl)benzene, it belongs to the class of organochlorine compounds.[1][5] Its utility is primarily found in industrial and laboratory settings as a reagent and a precursor for synthesizing more complex molecules, including polymers intended for textile applications.[1][2][6] Due to its chemical nature, it is highly reactive and possesses significant hazards, requiring stringent safety protocols for handling and disposal.[3][7]

Physicochemical Properties

The fundamental physical and chemical characteristics of HCPX are summarized below. These properties are critical for its application in chemical synthesis and for establishing appropriate handling and storage procedures.

| Property | Value | References |

| CAS Number | 68-36-0 | [4][5][8] |

| Molecular Formula | C₈H₄Cl₆ | [3][8] |

| Molecular Weight | 312.82 g/mol | [5][8] |

| Appearance | White to light yellow crystalline powder/solid | [1][5][9] |

| Melting Point | 106 - 113 °C | [5][9] |

| Boiling Point | ~296.7 - 312 °C | [1][5][9] |

| Solubility | Insoluble in water. Soluble in hot methanol. | [5][9] |

| Density | 1.585 g/cm³ (at 20°C) | [1] |

Synthesis and Manufacturing

HCPX is typically produced through the exhaustive chlorination of the methyl groups of p-xylene. This process is a radical substitution reaction and can be efficiently conducted without the need for actinic light when using a suitable solvent and catalyst.

Experimental Protocol: Synthesis via Catalytic Chlorination

The following protocol is adapted from a patented industrial process for the efficient preparation of hexachloro-p-xylene.[2]

Materials:

-

p-Xylene

-

Perchloroethylene (solvent)

-

Lewis acid catalyst (e.g., ferric chloride, ~1% by weight of p-xylene)

-

Chlorine gas

-

Reaction vessel with agitator, heating mantle, condenser, and gas inlet/outlet

Procedure:

-

Charge the reaction vessel with p-xylene and perchloroethylene. The amount of solvent should be sufficient to create a slurry that can be efficiently agitated.[2]

-

Add the Lewis acid catalyst to the mixture.

-

Heat the reaction mass to a temperature range of 75°C to 85°C to facilitate initial ring chlorination.

-

Begin incrementally adding chlorine gas to the reaction mixture. At least six moles of chlorine per mole of p-xylene are required.[2]

-

After the initial phase, raise the temperature to between 100°C and 120°C to promote side-chain chlorination. Maintain this temperature until the reaction is substantially complete, which can be monitored by gas chromatography.[2]

-

Continue the reaction for a period of 10 to 20 hours until at least 90% of the p-xylene is converted to the hexachloro product.[2]

-

Upon completion, terminate the chlorine gas flow and cool the reaction mass.

-

Separate the catalyst from the reaction mass, typically through filtration or washing.

-

Isolate the final product, α,α,α,α',α',α'-Hexachloro-p-xylene, from the solvent, often through crystallization by cooling or solvent evaporation.

References

- 1. 68-36-0 HCPX Hexachloro-p-xylene - Products TOP - IHARANIKKEI CHEMICAL INDUSTRY CO., LTD. [iharanikkei.net]

- 2. US3928478A - Chlorination of xylene - Google Patents [patents.google.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. cloudfront.zoro.com [cloudfront.zoro.com]

- 5. alpha,alpha,alpha,alpha',alpha',alpha'-Hexachloro-p-xylene 68-36-0 | TCI Deutschland GmbH [tcichemicals.com]

- 6. calpaclab.com [calpaclab.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. labproinc.com [labproinc.com]

- 9. fishersci.com [fishersci.com]

1,4-Bis(trichloromethyl)benzene solubility in organic solvents

An In-depth Technical Guide to the Solubility of 1,4-Bis(trichloromethyl)benzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,4-bis(trichloromethyl)benzene (also known as α,α,α,α',α',α'-Hexachloro-p-xylene). Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility, factors influencing solubility, and detailed experimental protocols for its determination.

Introduction and Physicochemical Properties

1,4-Bis(trichloromethyl)benzene is a solid aromatic organic compound with the molecular formula C₈H₄Cl₆.[1][2][3] It serves as an important intermediate in organic synthesis, particularly in the preparation of terephthaloyl chloride, a monomer used for producing high-strength polymers like Kevlar.[4] Understanding its solubility is critical for its application in synthesis, purification via recrystallization, and formulation development.

The molecule's structure, featuring a nonpolar benzene (B151609) ring and two highly chlorinated methyl groups, dictates its solubility behavior. The high chlorine content and symmetrical structure result in a nonpolar character, making it practically insoluble in polar solvents like water but soluble in various organic solvents.[5]

Table 1: Physicochemical Properties of 1,4-Bis(trichloromethyl)benzene

| Property | Value | Reference |

| Molecular Formula | C₈H₄Cl₆ | [1][2] |

| Molecular Weight | 312.82 - 312.84 g/mol | [2][3] |

| Appearance | White to light yellow crystalline solid/powder | |

| Melting Point | 108 - 113 °C | [2] |

| Boiling Point | 312 °C | |

| CAS Number | 68-36-0 | [1][2] |

Solubility Profile

Table 2: Qualitative Solubility of 1,4-Bis(trichloromethyl)benzene

| Solvent | Solvent Type | Solubility | Notes | Reference |

| Water | Polar Protic | Practically Insoluble | The hydrophobic nature and high chlorine content limit aqueous solubility. | [5] |

| Hexane | Nonpolar | Soluble | Often used as a solvent for recrystallization, implying good solubility at elevated temperatures. | [2][5] |

| Benzene | Nonpolar Aromatic | Soluble | Favorable interactions with the nonpolar solvent. | [5] |

| Diethyl Ether | Polar Aprotic | Soluble | Can be used for recrystallization. | [2] |

| Methanol | Polar Protic | Soluble (when hot) | A supplier specification indicates solubility in hot methanol. |

Experimental Protocols for Solubility Determination

The following protocols describe standard laboratory methods for determining the solubility of a solid compound like 1,4-bis(trichloromethyl)benzene. The isothermal shake-flask method is considered the gold standard for determining equilibrium solubility.[6][7]

Qualitative Solubility Assessment

This method provides a rapid determination of whether the compound is soluble, partially soluble, or insoluble in a given solvent at a specific temperature (e.g., room temperature).

Materials and Equipment:

-

1,4-Bis(trichloromethyl)benzene

-

Test solvents (e.g., hexane, toluene, ethanol, acetone)

-

Small test tubes with stoppers

-

Vortex mixer

-

Spatula and analytical balance

Procedure:

-

Weigh approximately 25 mg of 1,4-bis(trichloromethyl)benzene and place it into a small test tube.[8]

-

Add the selected solvent to the test tube in small portions, starting with 0.25 mL.

-

After each addition, stopper the test tube and shake it vigorously for 60 seconds.[8] Visual inspection for undissolved solid should follow.

-

Continue adding solvent in 0.25 mL increments up to a total volume of approximately 3 mL.

-

Record the compound as "soluble," "partially soluble," or "insoluble" based on visual observation. For a compound to be considered soluble, the solid must completely disappear, forming a clear solution.

Quantitative Solubility Determination (Isothermal Shake-Flask Method)

This method determines the equilibrium solubility of the compound at a constant temperature.[6][9]

Materials and Equipment:

-

1,4-Bis(trichloromethyl)benzene (high purity)

-

Selected organic solvent (HPLC grade)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with a temperature-controlled chamber or a shaking water bath

-

Analytical balance

-

Centrifuge

-

Syringes and chemically inert syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or another appropriate quantitative analysis instrument.

Procedure:

-

Preparation: Add an excess amount of solid 1,4-bis(trichloromethyl)benzene to a series of flasks. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.[7]

-

Equilibration: Add a known volume or mass of the chosen solvent to each flask. Place the sealed flasks in the temperature-controlled shaker.

-

Agitation: Agitate the flasks at a constant temperature (e.g., 25 °C) for a sufficient period to allow the system to reach equilibrium. The time required can vary but is often between 24 and 72 hours.[7] It is recommended to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the measured concentration is no longer changing, which indicates equilibrium has been reached.[7]

-

Phase Separation: Once equilibrium is established, remove the flasks from the shaker and allow the excess solid to sediment. To separate the saturated solution from the undissolved solid, withdraw a sample from the clear supernatant using a syringe and immediately pass it through a syringe filter.[10] This step is critical to prevent undissolved solid particles from being included in the analysis.

-

Quantification: Accurately dilute the filtered, saturated solution with the appropriate solvent. Analyze the concentration of 1,4-bis(trichloromethyl)benzene in the diluted sample using a pre-calibrated HPLC method.[7][10]

-

Data Reporting: Calculate the original concentration of the saturated solution. Solubility is typically reported in units such as mg/mL, g/100 mL, or mol/L at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the quantitative determination of solubility using the isothermal shake-flask method.

Caption: Workflow for equilibrium solubility determination.

References

- 1. Benzene, 1,4-bis(trichloromethyl)- [webbook.nist.gov]

- 2. 1,4-Bis(trichloromethyl)benzene [drugfuture.com]

- 3. Benzene, 1,4-bis[trichloromethyl]- | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. 1,4-Bis(trichloromethyl)benzene | C8H4Cl6 | CID 6233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benchchem.com [benchchem.com]

Unveiling the Elusive Crystal Structure of Hexachloroparaxylene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Hexachloroparaxylene, with the chemical formula C₈H₄Cl₆, is a derivative of p-xylene (B151628) where the methyl groups are fully chlorinated.[2][3] Its chemical structure lends it to be a versatile building block in organic synthesis. The precise arrangement of atoms in the crystalline state, known as the crystal structure, dictates many of a material's properties, including its melting point, solubility, and bioavailability. For drug development professionals, understanding the crystal structure of a molecule is paramount for polymorphism screening, formulation development, and intellectual property protection.

While extensive searches of crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), did not yield a publicly available crystal structure for 1,4-bis(trichloromethyl)benzene, this guide outlines the standard methodology that would be employed to determine it.

Physicochemical Properties of this compound

A summary of the available physical and chemical data for 1,4-bis(trichloromethyl)benzene (CAS No: 68-36-0) is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₈H₄Cl₆ | [2][3] |

| Molecular Weight | 312.83 g/mol | [2] |

| Appearance | White solid | [4] |

| Melting Point | 108-110 °C | [4] |

| Boiling Point | 213 °C | [4] |

| Density | 1.778 g/cm³ | [4] |

| IUPAC Name | 1,4-bis(trichloromethyl)benzene | [2][3] |

| Synonyms | This compound, p-Bis(trichloromethyl)benzene | [2][3] |

Table 1. Physicochemical Properties of 1,4-bis(trichloromethyl)benzene.

Experimental Protocol: Single-Crystal X-ray Crystallography

The determination of the crystal structure of a small organic molecule like this compound is typically achieved through single-crystal X-ray diffraction. The following is a detailed, generalized protocol for this experiment.

Crystallization

The initial and often most challenging step is to grow a high-quality single crystal of the compound. For a small molecule like this compound, several crystallization techniques can be employed:

-

Slow Evaporation: A solution of the compound in a suitable solvent (e.g., ethanol, acetone, or a mixture of solvents) is allowed to evaporate slowly at a constant temperature. The gradual increase in concentration promotes the formation of well-ordered crystals.

-

Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then enclosed in a larger sealed container with a more volatile solvent (the precipitant). The vapor of the precipitant slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled. As the temperature decreases, the solubility of the compound drops, leading to crystal formation.

A suitable crystal for single-crystal X-ray diffraction should be of sufficient size (typically 0.1-0.5 mm in all dimensions), have well-defined faces, and be free of cracks and other defects.

Data Collection

-

Crystal Mounting: A selected crystal is mounted on a goniometer head, typically using a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas (around 100 K) to minimize radiation damage during data collection.

-

X-ray Source: A monochromatic X-ray beam, often from a copper (Cu Kα, λ = 1.5418 Å) or molybdenum (Mo Kα, λ = 0.7107 Å) source, is directed at the crystal.

-

Diffraction Measurement: The crystal is rotated in the X-ray beam, and the diffracted X-rays are recorded by a detector (e.g., a CCD or CMOS detector). The detector measures the position and intensity of thousands of diffraction spots (reflections). A complete dataset is collected by rotating the crystal through a specific angular range.

Structure Solution and Refinement

-

Unit Cell Determination and Data Reduction: The positions of the diffraction spots are used to determine the dimensions and angles of the unit cell (the basic repeating unit of the crystal lattice). The intensities of the reflections are integrated and corrected for various experimental factors.

-

Space Group Determination: Based on the symmetry of the diffraction pattern, the space group of the crystal is determined.

-

Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods. These methods use the intensities and phases of the reflections to generate an initial electron density map.

-

Structure Refinement: The initial atomic model is refined against the experimental diffraction data using least-squares methods. This iterative process adjusts the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed by parameters such as the R-factor.

Experimental Workflow

The following diagram illustrates the general workflow for determining the crystal structure of a small molecule using single-crystal X-ray crystallography.

Figure 1. A generalized workflow for determining the crystal structure of a small molecule.

Conclusion

While the definitive crystal structure of this compound (1,4-bis(trichloromethyl)benzene) remains to be publicly documented, this guide provides the necessary framework for its determination. The outlined experimental protocol for single-crystal X-ray crystallography represents the gold standard for elucidating the atomic arrangement of small molecules. The successful execution of these methods would provide invaluable data for researchers in materials science and drug development, enabling a deeper understanding of this compound's properties and facilitating its application in the design of new materials and therapeutics. It is hoped that this technical guide will encourage and assist in the future crystallographic investigation of this compound.

References

Spectroscopic and Synthetic Profile of Hexachloroparaxylene: A Technical Guide

Introduction

Hexachloroparaxylene, systematically known as 1,4-Bis(trichloromethyl)benzene, is a halogenated aromatic compound with significant applications in industrial chemistry, particularly as a precursor in the synthesis of polymers and other specialty chemicals. Its chemical formula is C₈H₄Cl₆, and its CAS registry number is 68-36-0. A thorough understanding of its spectroscopic properties is crucial for quality control, reaction monitoring, and structural elucidation in research and development settings. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound, alongside a detailed experimental protocol for its synthesis.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Due to the molecular structure of this compound, which lacks protons on the trichloromethyl groups and has a symmetrically substituted aromatic ring, the ¹H NMR spectrum is characterized by a single signal corresponding to the four aromatic protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.7 | Singlet | 4H | Aromatic C-H |

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum of this compound exhibits three distinct signals, corresponding to the two types of carbon atoms in the benzene (B151609) ring and the carbon atoms of the trichloromethyl groups.

| Chemical Shift (δ) ppm | Assignment |

| ~130 | Aromatic C-H |

| ~140 | Aromatic C-CCl₃ |

| ~98 | -CCl₃ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Weak | Aromatic C-H stretch |

| ~1600, ~1475 | Medium | Aromatic C=C ring stretch |

| ~800 - 600 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) results in a characteristic cluster of peaks for the molecular ion and chlorine-containing fragments.

| m/z | Relative Abundance (%) | Assignment |

| 310, 312, 314, 316, 318, 320, 322 | Variable | [M]⁺ (Molecular ion cluster) |

| 275, 277, 279, 281, 283 | Variable | [M-Cl]⁺ |

| 240, 242, 244, 246 | Variable | [M-2Cl]⁺ |

| 193, 195, 197 | Variable | [M-CCl₃]⁺ |

| 117, 119 | Variable | [CCl₃]⁺ |

Experimental Protocols

Synthesis of this compound

This compound is synthesized via the free-radical chlorination of p-xylene (B151628).[1][2][3][4]

Materials:

-

p-Xylene

-

Chlorine gas (Cl₂)

-

Free radical initiator (e.g., UV light or a chemical initiator like AIBN)

-

Inert solvent (optional, e.g., carbon tetrachloride)

Procedure:

-

p-Xylene is dissolved in an inert solvent (if used) in a reaction vessel equipped with a gas inlet, a condenser, and a stirrer.

-

The reaction mixture is heated to a temperature typically between 55°C and 85°C.[4]

-

Chlorine gas is bubbled through the solution while the mixture is irradiated with UV light to initiate the chlorination of the methyl groups.[2][4]

-

The reaction is monitored by techniques such as gas chromatography (GC) to follow the conversion of p-xylene and the formation of intermediate chlorinated products and the final this compound.

-

Upon completion of the reaction, the introduction of chlorine gas is stopped, and the reaction mixture is cooled.

-

The solvent is removed under reduced pressure.

-

The crude product is then purified, typically by recrystallization from a suitable solvent like hexane (B92381) or ethanol, to yield pure this compound as a white solid.[5]

Caption: Synthesis workflow for this compound.

Spectroscopic Analysis

NMR Spectroscopy

-

Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, proton decoupling is employed to obtain a spectrum with single lines for each carbon environment.

IR Spectroscopy

-

Sample Preparation: A small amount of the solid this compound is mixed with dry potassium bromide (KBr) powder and pressed into a thin pellet. Alternatively, a Nujol mull can be prepared.

-

Instrumentation: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: A background spectrum of the KBr pellet or Nujol is first recorded and then subtracted from the sample spectrum to obtain the final spectrum of the compound.

Mass Spectrometry

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

-

Ionization: Electron ionization (EI) at 70 eV is a common method for generating the molecular ion and fragment ions.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

Caption: General workflow for spectroscopic analysis.

References

- 1. 1,4-Bis(trichloromethyl)benzene - Wikipedia [en.wikipedia.org]

- 2. EP0534412A2 - Process for the production of 4-chloro-trichloro-methyl benzene - Google Patents [patents.google.com]

- 3. US9556090B2 - Method for the preparation of trichloromethyl-group-substituted benzene - Google Patents [patents.google.com]

- 4. CN104447188A - Preparation method for bis(trichloromethyl)benzene and bis(chloroformyl)benzene - Google Patents [patents.google.com]

- 5. 1,4-Bis(trichloromethyl)benzene | C8H4Cl6 | CID 6233 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermogravimetric Analysis (TGA) of Hexachloroparaxylene

Disclaimer: Publicly available, specific thermogravimetric analysis (TGA) data for hexachloroparaxylene is limited. This guide is therefore based on the general principles of TGA and the expected thermal behavior of halogenated aromatic compounds, drawing analogies from related chemical structures. The quantitative data presented is a projection to illustrate a plausible thermal decomposition profile.

Introduction

Thermogravimetric analysis (TGA) is a powerful analytical technique used to characterize the thermal stability and composition of materials.[1][2][3] It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1][3] For researchers, scientists, and drug development professionals, TGA provides critical insights into the thermal decomposition kinetics, purity, and degradation pathways of compounds such as this compound (C₈H₄Cl₆). This guide outlines the expected TGA profile of this compound, a detailed experimental protocol for its analysis, and a logical workflow for the TGA process.

This compound, a derivative of p-xylene, is expected to exhibit a multi-stage decomposition pattern due to the presence of both aliphatic C-C bonds and aromatic C-Cl bonds. The initial decomposition is likely to involve the cleavage of the weaker bonds, followed by the degradation of the more stable aromatic core at higher temperatures.

Projected Thermogravimetric Data

The following table summarizes the projected quantitative data for the thermogravimetric analysis of this compound. This data is hypothetical and intended to represent a plausible decomposition profile under an inert nitrogen atmosphere.

| Parameter | Projected Value | Description |

| Onset Decomposition Temperature (T_onset) | 250 - 300 °C | The temperature at which significant mass loss begins. |

| Peak Decomposition Temperature 1 (T_peak1) | 300 - 350 °C | The temperature of the maximum rate of mass loss for the first decomposition stage, likely corresponding to the loss of the hexachloro-substituted ethyl groups. |

| Mass Loss at Stage 1 | ~50 - 60% | The percentage of mass lost during the first major decomposition step. |

| Peak Decomposition Temperature 2 (T_peak2) | 450 - 550 °C | The temperature of the maximum rate of mass loss for the second decomposition stage, likely corresponding to the breakdown of the aromatic ring. |

| Mass Loss at Stage 2 | ~30 - 40% | The percentage of mass lost during the second major decomposition step. |

| Final Residue at 800 °C | < 5% | The remaining mass at the end of the analysis, likely consisting of char. |

Experimental Protocol for Thermogravimetric Analysis

This section details a generalized methodology for conducting TGA on a solid, halogenated organic compound like this compound.

1. Instrument and Calibration:

-

A calibrated thermogravimetric analyzer is required.

-

Perform temperature and mass calibration according to the instrument manufacturer's guidelines. Standard calibration materials may include indium, tin, and zinc for temperature, and standard weights for mass.

2. Sample Preparation:

-

Ensure the this compound sample is homogenous and representative.

-

Accurately weigh 5-10 mg of the sample into a clean, tared TGA crucible (e.g., alumina (B75360) or platinum).

3. Experimental Conditions:

-

Atmosphere: Purge the furnace with a high-purity inert gas, typically nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.[4]

-

Heating Program:

-

Equilibrate the sample at a starting temperature of 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 800 °C at a constant heating rate of 10 °C/min. A slower heating rate can provide better resolution of decomposition events.[4]

-

-

Data Acquisition: Continuously record the sample mass and temperature throughout the experiment.

4. Data Analysis:

-

Plot the sample mass (or mass percentage) as a function of temperature to obtain the TGA curve.

-

Calculate the first derivative of the TGA curve (DTG curve) to identify the peak decomposition temperatures, which correspond to the points of maximum mass loss rate.

-

Determine the onset temperature of decomposition, typically by the intersection of the baseline with the tangent of the decomposition step on the TGA curve.

-

Quantify the mass loss at each decomposition stage.

Logical Workflow for TGA Experiment

The following diagram illustrates the logical workflow of a typical thermogravimetric analysis experiment.

Caption: A flowchart of the thermogravimetric analysis (TGA) experimental workflow.

Expected Thermal Decomposition Pathway

The thermal decomposition of this compound under an inert atmosphere is anticipated to proceed through a multi-step process. The initial and lower temperature mass loss is likely attributed to the cleavage of the C-C bonds between the aromatic ring and the chlorinated ethyl groups, and potentially some C-Cl bonds. The subsequent, higher temperature decomposition stage would involve the breakdown of the more thermally stable chlorinated aromatic ring structure, leading to the formation of a carbonaceous char. The exact decomposition products would require analysis by techniques such as TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR).

References

An In-depth Technical Guide to the Discovery and History of Hexachloroparaxylene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexachloroparaxylene (α,α,α,α',α',α'-hexachloro-p-xylene), a halogenated aromatic compound, has carved a niche for itself as a crucial intermediate in the synthesis of a variety of industrial and pharmaceutical compounds. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of this compound. Detailed experimental protocols for its synthesis are presented, alongside a summary of its toxicological profile. Furthermore, this guide explores a potential mechanism of action through the Aryl Hydrocarbon Receptor (AhR) signaling pathway, a common route for the biological activity of many chlorinated hydrocarbons.

Introduction

This compound, systematically named 1,4-bis(trichloromethyl)benzene, is a white crystalline solid with the chemical formula C₈H₄Cl₆.[1] Its unique structure, featuring a para-substituted benzene (B151609) ring with two trichloromethyl groups, makes it a versatile building block in organic synthesis. It is primarily utilized as a chemical intermediate in the production of pesticides, herbicides, insecticides, specialty resins, and polymers.[2] Additionally, it serves as a precursor in the development of certain active pharmaceutical ingredients.[2]

Discovery and History

The first documented synthesis of this compound was reported in 1947 by McBee, Hass, and Pianfetti.[3] Their work, published in Industrial & Engineering Chemistry, described the photochlorination of p-xylene (B151628) to achieve the hexachlorinated product.[3] This discovery opened up new avenues for the utilization of chlorinated xylenes (B1142099) in various fields. Following this initial synthesis, further research and development led to refined and more efficient production methods, as evidenced by various patents filed in the subsequent decades. These advancements focused on improving yield, purity, and safety of the manufacturing process.

Physicochemical and Toxicological Properties

A summary of the key physicochemical and toxicological properties of this compound is provided in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 68-36-0 | [1] |

| Molecular Formula | C₈H₄Cl₆ | [1] |

| Molecular Weight | 312.83 g/mol | [1] |

| Appearance | White solid | [1] |

| Melting Point | 109-111 °C | [1] |

| Boiling Point | 296.7 °C | [4] |

| Density | 1.585 g/cm³ (at 20 °C) | [4] |

Table 2: Acute Toxicity Data for this compound

| Test | Species | Route | Value | Reference |

| LD₅₀ | Rat | Oral | 3200 mg/kg | [5] |

| LC₅₀ | Rat | Inhalation | > 5.07 mg/L (4h) | [6] |

| TDLo | Rat | Oral | 2330 mg/kg (26W male) | [5] |

Experimental Protocols

Original Synthesis: Photochlorination of p-Xylene (McBee et al., 1947)

-

Reaction Setup: A reaction vessel equipped with a light source (typically a mercury-vapor lamp), a gas inlet for chlorine, a condenser, and a stirrer is charged with p-xylene.

-

Initiation: The reaction is initiated by irradiating the p-xylene with UV light while bubbling chlorine gas through the liquid. The UV light promotes the formation of chlorine radicals.

-

Propagation: The chlorine radicals react with the methyl groups of p-xylene in a free-radical chain reaction, substituting hydrogen atoms with chlorine atoms.

-

Termination: The reaction proceeds until the desired degree of chlorination is achieved, ultimately forming this compound.

-

Workup and Purification: The crude product is then purified, typically by recrystallization from a suitable solvent, to yield the final product.

Alternative Synthesis: Vapor-Phase Chlorination

A later patented method describes the vapor-phase chlorination of p-xylene, which can be a continuous process.[7]

-

Vaporization: p-Xylene is vaporized and mixed with chlorine gas.

-

Reaction: The gas mixture is passed through a heated reactor tube, which may contain a catalyst. The reaction temperature is typically maintained between 140°C and 250°C.[7]

-

Condensation and Isolation: The product stream is cooled to condense the this compound, which is then collected and purified.

Potential Mechanism of Action: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Many chlorinated hydrocarbons are known to interact with the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor that regulates the expression of genes involved in xenobiotic metabolism.[8] While direct studies on this compound's interaction with the AhR pathway are limited, its structural similarity to other known AhR ligands, such as hexachlorobenzene, suggests this as a plausible mechanism of action.[9]

The canonical AhR signaling pathway is initiated by the binding of a ligand to the receptor in the cytoplasm. This causes a conformational change, leading to the dissociation of chaperone proteins and the translocation of the AhR-ligand complex into the nucleus. In the nucleus, AhR forms a heterodimer with the AhR nuclear translocator (ARNT). This complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes, thereby modulating their transcription.[10]

Visualizations

Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Proposed Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Caption: Proposed activation of the AhR signaling pathway by this compound.

Conclusion

This compound has a well-established history as a key chemical intermediate. Its synthesis, originally achieved through photochlorination, has been refined over the years to improve efficiency and purity. While its direct biological effects are not extensively studied, its structural similarity to other chlorinated hydrocarbons suggests that its mechanism of action may involve the Aryl Hydrocarbon Receptor signaling pathway, a critical pathway in xenobiotic metabolism. This guide provides a foundational understanding of this compound for researchers and professionals in the chemical and pharmaceutical industries, highlighting the key aspects of its history, synthesis, and potential biological interactions. Further research into its specific cellular targets and signaling effects will be valuable in fully elucidating its toxicological and pharmacological profiles.

References

- 1. Regulatory crosstalk and interference between the xenobiotic and hypoxia sensing pathways at the AhR-ARNT-HIF1α signaling node - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1,4-Bis(trichloromethyl)benzene | C8H4Cl6 | CID 6233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tcichemicals.com [tcichemicals.com]

- 6. Canonical and non-canonical aryl hydrocarbon receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. 1,4-Bis(trichloromethyl)benzene - Wikipedia [en.wikipedia.org]

- 10. AhR signaling pathways and regulatory functions - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Hexachloroparaxylene Isomers and Their Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known isomers of hexachloroparaxylene, focusing on their chemical properties, synthesis, and toxicological profiles. The information is intended to serve as a valuable resource for professionals in research, chemical synthesis, and drug development who may encounter or work with these compounds.

Introduction to this compound Isomers

This compound refers to derivatives of p-xylene (B151628) (1,4-dimethylbenzene) where six hydrogen atoms have been substituted by chlorine atoms. The substitution can occur on the methyl groups (side-chain) or on the aromatic ring. This guide focuses on the two primary isomers for which data is available:

-

α,α,α,α',α',α'-Hexachloro-p-xylene: All six chlorine atoms substitute the hydrogens on the two methyl groups.

-

α,α',2,3,5,6-Hexachloro-p-xylene: Two chlorine atoms are on the methyl groups, and four are on the benzene (B151609) ring.

These compounds are primarily of interest in industrial chemistry as intermediates for the synthesis of other chemicals. Their high degree of chlorination significantly influences their physical, chemical, and toxicological properties compared to the parent p-xylene molecule.

Physical and Chemical Properties

The properties of the two primary isomers of this compound are summarized in the table below for easy comparison.

| Property | α,α,α,α',α',α'-Hexachloro-p-xylene | α,α',2,3,5,6-Hexachloro-p-xylene |

| Synonyms | 1,4-Bis(trichloromethyl)benzene, HCPX | 1,2,4,5-Tetrachloro-3,6-bis(chloromethyl)benzene |

| CAS Number | 68-36-0[1] | 1079-17-0[2][3] |

| Molecular Formula | C₈H₄Cl₆[1] | C₈H₄Cl₆[2][3] |

| Molecular Weight | 312.83 g/mol [1] | 312.84 g/mol [2] |

| Appearance | White solid[1] | White to light yellow/orange powder/crystal |

| Melting Point | 110 °C[1] | 174.5-175.0 °C[2] |

| Boiling Point | 296.7 °C[1] | 345.0 °C (Predicted)[2] |

| Density | 1.585 g/cm³ (at 20 °C)[1] | 1.88 g/cm³[2] |

| Flash Point | Not available | 177.3 °C[2] |

| Refractive Index | Not available | 1.594[2] |

| XLogP3 | Not available | 5.77780[2] |

Synthesis of this compound Isomers

The synthesis of these isomers involves the chlorination of p-xylene under different conditions to control the position of chlorination.

Synthesis of α,α,α,α',α',α'-Hexachloro-p-xylene

This isomer is produced by the exhaustive chlorination of the methyl side chains of p-xylene. This reaction is typically carried out under conditions that favor free-radical substitution on the side chains rather than electrophilic substitution on the aromatic ring.

Caption: Synthesis pathway for α,α,α,α',α',α'-Hexachloro-p-xylene.

Experimental Protocol:

While a detailed, publicly available laboratory-scale protocol is scarce, the industrial synthesis of α,α,α,α',α',α'-Hexachloro-p-xylene is achieved through the high-yield, exhaustive chlorination of p-xylene[4]. The general procedure involves:

-

Reaction Setup: A reaction vessel equipped with a stirrer, a gas inlet for chlorine, a condenser, and a light source (e.g., a UV lamp) is charged with p-xylene. The reaction is typically performed in a suitable solvent that is inert to the reaction conditions.

-

Initiation: The reaction is initiated by providing a source of free radicals, commonly through the application of UV light or the addition of a chemical radical initiator.

-

Chlorination: Chlorine gas is bubbled through the reaction mixture at an elevated temperature. The temperature is controlled to favor side-chain chlorination.

-

Monitoring: The progress of the reaction is monitored by techniques such as gas chromatography (GC) to determine the extent of chlorination.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the excess chlorine and hydrogen chloride byproduct are removed. The product is then isolated and purified, typically by recrystallization from a suitable solvent.

Synthesis of α,α',2,3,5,6-Hexachloro-p-xylene

The synthesis of this isomer involves a combination of chlorination on both the aromatic ring and the side chains. This is a multi-step process where the ring is first chlorinated, followed by the chlorination of the side chains.

Caption: Synthesis pathway for α,α',2,3,5,6-Hexachloro-p-xylene.

Experimental Protocol:

-

Ring Chlorination: p-Xylene or its partially ring-chlorinated derivatives are mixed with a solvent such as perchloroethylene. A Lewis acid catalyst (e.g., ferric chloride) is added. Chlorine gas is then introduced into the mixture at a controlled temperature (e.g., 75-85°C) until the aromatic ring is substantially tetrachlorinated.

-

Side-Chain Chlorination: The temperature of the reaction mixture is then raised (e.g., to 100-120°C), and the addition of chlorine gas continues. This higher temperature, in the continued presence of the catalyst, promotes the chlorination of the methyl groups.

-

Completion and Isolation: The reaction is continued until the desired level of conversion to α,α',2,3,5,6-hexachloro-p-xylene is achieved. The catalyst is then separated from the reaction mass, and the product is isolated, for example, by crystallization.

Toxicological Properties and Safety Information

The toxicological data for these specific hexachlorinated p-xylene isomers are limited. Much of the available data pertains to xylenes (B1142099) in general, which have a different toxicological profile due to their lower degree of chlorination and different metabolic pathways.

α,α,α,α',α',α'-Hexachloro-p-xylene

-

Hazards: This compound is corrosive to the skin, eyes, and respiratory system[5][6]. Contact can cause severe burns, and eye contact may lead to corneal damage or blindness[5]. Inhalation of dust or mist can cause severe irritation to the respiratory tract[5]. Ingestion can cause serious injury[5].

-

Chronic Effects: No known effects from chronic exposure have been reported[5]. It is not known to aggravate existing medical conditions[5].

-

Carcinogenicity, Mutagenicity, and Teratogenicity: Data are not available[5].

Safety Precautions:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection[6]. In case of insufficient ventilation, wear suitable respiratory equipment[5].

-

Handling: Do not ingest or breathe dust[5][6]. Avoid contact with skin and eyes[5]. Handle in a well-ventilated area.

-

Storage: Store in a cool, dark, and dry place in a tightly closed container[6]. Keep away from incompatible materials such as oxidizing agents[6].

α,α',2,3,5,6-Hexachloro-p-xylene

-

Hazards: This compound is classified as causing severe skin burns and eye damage[3]. It may also be corrosive to metals.

Safety Precautions:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection[2].

-

Handling: Do not breathe dust, fume, gas, mist, vapors, or spray[2]. Wash thoroughly after handling[2].

-

Storage: Store in a corrosive-resistant container.

Conclusion

The two primary isomers of this compound, α,α,α,α',α',α'-hexachloro-p-xylene and α,α',2,3,5,6-hexachloro-p-xylene, are highly chlorinated compounds with distinct physical and chemical properties. Their synthesis involves controlled chlorination of p-xylene to direct the substitution to either the side chains or a combination of the ring and side chains. Both isomers are hazardous materials, classified as corrosive and causing severe skin and eye damage. Due to the limited availability of detailed toxicological data, extreme caution should be exercised when handling these compounds, with strict adherence to safety protocols and the use of appropriate personal protective equipment. Further research is needed to fully characterize the toxicological profiles of these molecules.

References

- 1. 68-36-0 HCPX Hexachloro-p-xylene - Products TOP - IHARANIKKEI CHEMICAL INDUSTRY CO., LTD. [iharanikkei.net]

- 2. echemi.com [echemi.com]

- 3. Alpha,alpha',2,3,5,6-hexachloro-4-xylene | C8H4Cl6 | CID 66179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. WO1999035111A1 - Process for preparation of tfpx-dichloride - Google Patents [patents.google.com]

- 5. cloudfront.zoro.com [cloudfront.zoro.com]

- 6. tcichemicals.com [tcichemicals.com]

Reactivity of Trichloromethyl Groups in Hexachloroparaxylene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexachloroparaxylene (HCPX), systematically named 1,4-bis(trichloromethyl)benzene, is a halogenated aromatic compound with the chemical formula C₈H₄Cl₆.[1][2] It serves as a crucial intermediate in the synthesis of a variety of chemicals, finding applications in the agrochemical, specialty chemical, and pharmaceutical industries.[3] The reactivity of HCPX is dominated by the two trichloromethyl (-CCl₃) groups attached to the parapositions of the benzene (B151609) ring. These groups are susceptible to a range of nucleophilic substitution reactions, making HCPX a versatile building block for the synthesis of various difunctional molecules. This guide provides a comprehensive overview of the key reactions involving the trichloromethyl groups of this compound, complete with experimental details and quantitative data where available.

Core Reactivity: Nucleophilic Substitution

The primary mode of reactivity for the trichloromethyl groups in this compound is nucleophilic substitution. The carbon atom in the -CCl₃ group is highly electrophilic due to the strong electron-withdrawing effect of the three chlorine atoms. This makes it a prime target for attack by nucleophiles. The general mechanism involves the displacement of chloride ions by the incoming nucleophile. Due to the presence of two -CCl₃ groups, these reactions can occur sequentially to yield mono- and di-substituted products.

A logical workflow for the typical reactions of the trichloromethyl groups is illustrated below.

Caption: Logical workflow for the reaction of this compound.

Key Reactions and Experimental Protocols

Hydrolysis to Terephthalic Acid

Reaction Pathway:

Caption: Stepwise hydrolysis of this compound to Terephthalic Acid.

Experimental Protocol (General, based on analogy):

A mixture of this compound and water, with a catalytic amount of a strong acid (e.g., sulfuric acid) or a base (e.g., sodium hydroxide), is heated under reflux. The reaction progress can be monitored by the evolution of hydrogen chloride gas. Upon completion, the reaction mixture is cooled, and the precipitated terephthalic acid is collected by filtration, washed with water, and dried.

| Reactant Ratio | Catalyst | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| HCPX:H₂O (excess) | H₂SO₄ (cat.) | 100-150 | Several hours | High | Analogous to benzotrichloride (B165768) hydrolysis |

| HCPX:NaOH (aq) | None | 100 | Several hours | High | Analogous to benzotrichloride hydrolysis |

Reaction with Carboxylic Acids: Synthesis of Terephthaloyl Chloride

A significant industrial application of this compound is its reaction with terephthalic acid to produce terephthaloyl chloride, a key monomer for the synthesis of high-performance polymers like Kevlar®.[4][5][6] This reaction offers a direct route to the diacyl chloride without the need for corrosive chlorinating agents like thionyl chloride.

Reaction Pathway:

Caption: Synthesis of Terephthaloyl Chloride from this compound.

Experimental Protocols:

Detailed experimental procedures for this reaction are available in the patent literature. The reaction is typically carried out at elevated temperatures, often in the presence of a Lewis acid catalyst.

| Molar Ratio (HCPX:Terephthalic Acid) | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| ~1:1.01 | Anhydrous Ferric Chloride (0.38 g per mole of HCPX) | 130 then 150 | 0.83 | ~98 (crude) | US Patent 4,165,337[5] |

| Not specified | Zinc Chloride (0.145 g) | 120 | 8 | 95.1 | CN Patent 104478696A[7][8] |

| Not specified | Ferric Chloride (0.461 g) | 130 | 7 | 97.1 | CN Patent 104478696A[7][8] |

| Not specified | Zinc Chloride (0.813 g) | 140 | 6 | 98.2 | CN Patent 104478696A[7][8] |

Detailed Experimental Protocol (Example from US Patent 4,165,337): [5]

A mixture of 313 g (approximately 1 mole) of crude α,α,α,α',α',α'-hexachloro-p-xylene, 168 g (1.01 moles) of terephthalic acid, and 0.38 g of anhydrous ferric chloride was heated and stirred. The reaction was conducted at 130°C for 30 minutes. The temperature was then raised to 150°C over about 30 minutes, and the reaction was continued at this temperature for an additional 20 minutes. After the reaction, the crude product was subjected to simple distillation at 117° to 121°C under a pressure of 3 to 5 mmHg to remove all distillable materials, yielding 391 g of crude terephthaloyl dichloride.

Reaction with Alcohols/Alkoxides

The reaction of this compound with alcohols or alkoxides is expected to yield terephthalic acid esters. The reaction with alkoxides, being stronger nucleophiles, would proceed more readily. This reaction would likely proceed via a nucleophilic substitution mechanism at the benzylic carbon.

Reaction Pathway:

Caption: Proposed synthesis of terephthalic acid diesters.

Experimental Protocol (Hypothetical, based on general principles):

This compound would be dissolved in an inert solvent, and a solution of a sodium alkoxide (e.g., sodium methoxide (B1231860) or sodium ethoxide) in the corresponding alcohol would be added dropwise at a controlled temperature. The reaction would likely be exothermic. After the addition is complete, the mixture would be stirred for a period to ensure complete reaction. The product, a terephthalic acid diester, would then be isolated by extraction and purified by distillation or crystallization.

| Reactant Ratio | Solvent | Temperature (°C) | Reaction Time | Expected Product |

| HCPX:R-ONa (1:6) | Corresponding Alcohol or inert solvent | 0 to reflux | Varies | Terephthalic acid diester |

Reaction with Amines

The reaction of this compound with primary or secondary amines is expected to produce the corresponding N-substituted terephthalamides. Ammonia would yield the unsubstituted terephthalamide. The highly nucleophilic amine would attack the electrophilic carbon of the trichloromethyl group. An excess of the amine is typically used to neutralize the HCl generated during the reaction.

Reaction Pathway:

Caption: Proposed synthesis of N-substituted terephthalamides.

Experimental Protocol (Hypothetical, based on general principles):